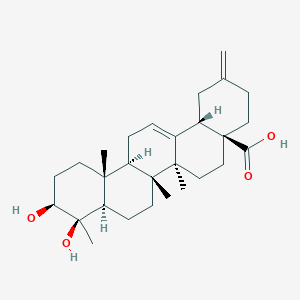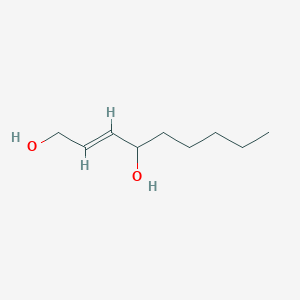
(E)-2-Nonene-1,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-hydroxynon-2-en-1-ol is a medium-chain primary fatty alcohol that is (2E)-non-2-ene which is substituted by hydroxy groups at positions 1 and 4. It is a medium-chain primary fatty alcohol, a primary allylic alcohol, a diol, a secondary allylic alcohol and a 4-hydroxynonenol.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
(E)-2-Nonene-1,4-diol is involved in various chemical reactions and synthesis processes. For instance, it is a product of the hydromagnesiation reaction of propargylic alcohols (Sato & Kobayashi, 2003). This reaction demonstrates the application of (E)-2-Nonene-1,4-diol in organic synthesis, particularly in the formation of complex organic compounds.
Enantioselective Synthesis
The compound plays a role in the enantioselective synthesis of diols, including anti 1,2-diols and butene-1,4-diols. This process is significant for the creation of specific molecular configurations with potential applications in pharmaceuticals and organic chemistry (Roush & Grover, 1992).
Microbial Production
In the realm of biotechnology, diols like (E)-2-Nonene-1,4-diol are considered as platform green chemicals. They can be produced through microbial bioconversion of renewable materials, highlighting their role in sustainable chemistry and industrial applications (Zeng & Sabra, 2011).
Lipid Peroxidation Studies
(E)-2-Nonene-1,4-diol is also studied in the context of lipid peroxidation, particularly its derivatives like 4-hydroxy-2-nonenal (HNE). These studies focus on understanding the chemical processes and implications of lipid peroxidation in various biological and pathological contexts (Spickett, 2013).
Analytical Chemistry
The compound finds application in analytical chemistry, especially in the analysis of beer aging. It's used as a marker for understanding the chemical changes that occur during the aging process of beverages like beer (Santos et al., 2003).
Protein Cross-Linking Studies
Research on (E)-2-Nonene-1,4-diol derivatives such as (E)-4-hydroxy-2-nonenal investigates their role in protein cross-linking. This is particularly relevant in the study of biochemical processes and disease pathologies related to protein modifications (Liu, Xu, & Sayre, 2003).
Propriétés
Nom du produit |
(E)-2-Nonene-1,4-diol |
|---|---|
Formule moléculaire |
C9H18O2 |
Poids moléculaire |
158.24 g/mol |
Nom IUPAC |
(E)-non-2-ene-1,4-diol |
InChI |
InChI=1S/C9H18O2/c1-2-3-4-6-9(11)7-5-8-10/h5,7,9-11H,2-4,6,8H2,1H3/b7-5+ |
Clé InChI |
ZDHRSPRSUBAAIO-FNORWQNLSA-N |
SMILES isomérique |
CCCCCC(/C=C/CO)O |
SMILES canonique |
CCCCCC(C=CCO)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4,5-Dihydroxy-2-(16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl)oxy-6-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1253102.png)
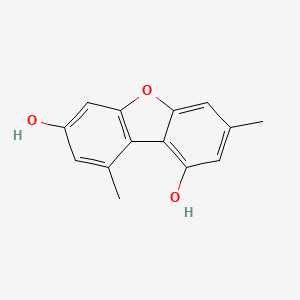
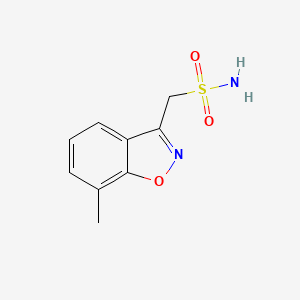
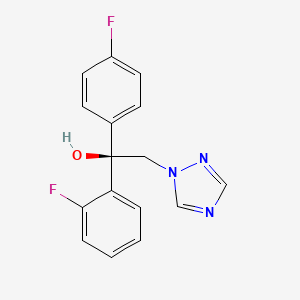
![7alpha-Acetoxy-7-methyl-1alpha-(beta-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4aalpha,5alpha-diol](/img/structure/B1253108.png)
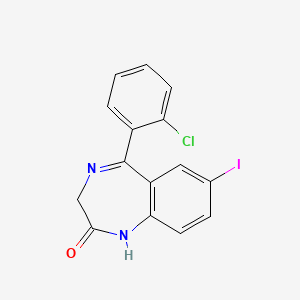
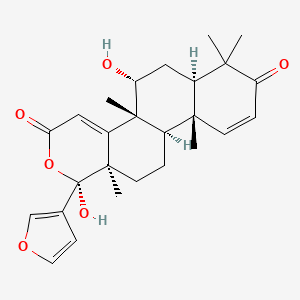
![[(3aS,4R,6Z,10Z,11aR)-10-(hydroxymethyl)-6-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-(hydroxymethyl)prop-2-enoate](/img/structure/B1253113.png)
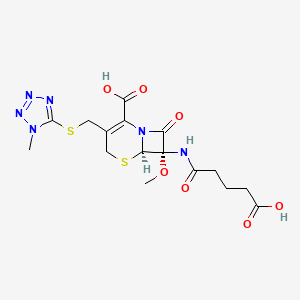
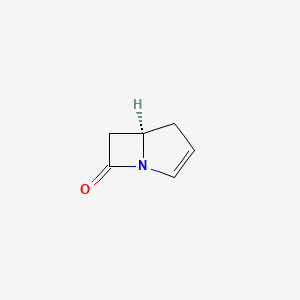
![[38-(Hydroxymethyl)-7,11,15,19,22,26,30,34,43,47,51,55,58,62,66,70-hexadecamethyl-1,4,37,40-tetraoxacyclodoheptacont-2-yl]methanol](/img/structure/B1253119.png)
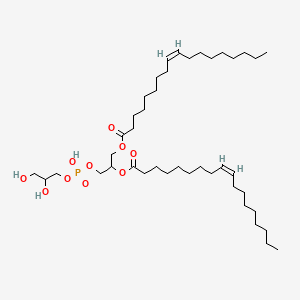
![(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-15-[(2R,5R)-5-(2-Hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecane-6,9,14-triol](/img/structure/B1253123.png)
